methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate
Description
Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate is a benzoate ester derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a carbonylamino group at the meta position of the benzene ring. This structure combines the aromatic stability of the benzodioxin system with the ester functionality, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-21-17(20)11-5-4-6-12(9-11)18-16(19)15-10-22-13-7-2-3-8-14(13)23-15/h2-9,15H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZCCRLZWDIBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison with Triazine Analogs
| Compound | Core Structure | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Benzodioxin | Not reported | Ester, Carbonylamino |
| Methyl 3-[(4,6-diphenoxy-triazin-2-yl)amino]benzoate | Triazine | 180–220 | Ester, Chlorophenoxy, Triazine |
Benzamide Derivatives with Directing Groups
highlights N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which shares a benzoate-related backbone but replaces the ester with an amide and incorporates a hydroxyl group. Comparisons include:
- Coordination Chemistry : The hydroxymethyl group in the benzamide acts as an N,O-bidentate ligand for metal catalysis, whereas the benzodioxin ester lacks obvious metal-coordinating sites.
- Solubility : The hydroxyl group in the benzamide improves aqueous solubility, while the benzodioxin ester’s lipophilic nature may favor membrane permeability .
Sulfonylurea Herbicides with Triazine Moieties
lists sulfonylurea herbicides like metsulfuron-methyl, which share a triazine core but differ in functional groups:
- Biological Activity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mechanism unlikely in the target compound due to the absence of sulfonylurea and triazine pharmacophores.
- Structural Flexibility : The target compound’s benzodioxin system may confer unique conformational constraints compared to the flexible sulfonylurea linkage .
Benzodioxin-Containing Derivatives
and describe compounds with benzodioxin systems, such as 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine and [2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate. Key comparisons:
- Substitution Patterns: The target compound’s carbonylamino linkage at position 3 contrasts with ’s oxoethyl bridge, altering steric and electronic profiles.
- Potential Applications: ’s pyridinamine-benzodioxin hybrid suggests neurological or catalytic applications, while the target compound’s ester group may favor hydrolytic stability or prodrug designs .
Table 2: Comparison of Benzodioxin Derivatives
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